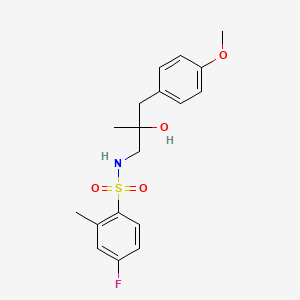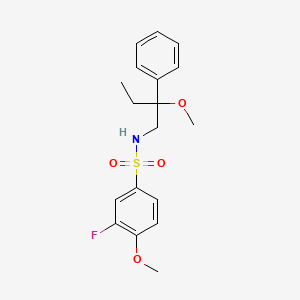
4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
Sulfonamides, in general, are quite stable and resistant to hydrolysis and oxidation. They can undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. Sulfonamides are typically crystalline solids that are slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide, due to its complex structure, is studied for its crystal properties. For example, research on similar compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, has revealed insights into their crystal structures. These structures are characterized by specific intermolecular interactions, leading to varied dimensional architectures (Rodrigues et al., 2015).
Fluorescence and Photophysical Properties
The compound's analogues have been explored for their photophysical properties. For instance, studies on similar sulfonamide compounds have demonstrated how they interact with zinc ions, showing bathochromic shifts in ultraviolet/visible spectra upon zinc addition. These interactions are essential for understanding the fluorescence properties of these compounds (Kimber et al., 2003).
Inhibition Properties in Medical Research
Related benzenesulfonamide derivatives have been studied for their inhibitory properties on certain enzymes, notably COX-2 inhibitors. Understanding the effects of substituents like fluorine on these molecules contributes significantly to medical research, particularly in developing treatments for conditions like arthritis (Hashimoto et al., 2002).
Applications in Corrosion Inhibition
Research on compounds similar to this compound has been conducted in the field of corrosion inhibition. These studies involve quantum chemical calculations and molecular dynamics simulations to explore the effectiveness of such compounds in protecting metals like iron from corrosion (Kaya et al., 2016).
Solid Phase Attachment for Biological Applications
The use of similar fluorobenzenesulfonamides for activating hydroxyl groups on solid supports, facilitating the attachment of biological substances, is a significant area of research. This technique has potential applications in bioselective separations and therapeutic treatments (Chang et al., 1992).
Electrophilic Fluorination in Chemical Synthesis
The compound and its relatives are also important in studying electrophilic fluorination reactions, which are crucial in synthetic chemistry for the creation of new molecules with potential pharmaceutical applications (Hayakawa et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-13-10-15(19)6-9-17(13)25(22,23)20-12-18(2,21)11-14-4-7-16(24-3)8-5-14/h4-10,20-21H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHRDMZYJBNFKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2371077.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)




![ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B2371091.png)
![1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2371092.png)
![ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2371094.png)
![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)



